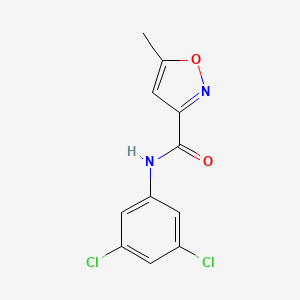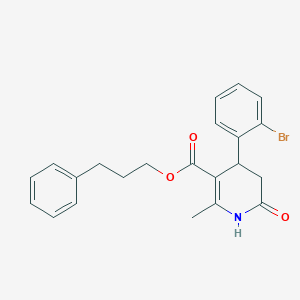![molecular formula C19H24O3 B5215698 1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene, commonly known as BHT-920, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a synthetic compound that belongs to the family of benzene derivatives and is widely used in the field of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
BHT-920 exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has been found to inhibit the expression of various inflammatory mediators such as COX-2, iNOS, and TNF-α. BHT-920 has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
BHT-920 has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. BHT-920 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BHT-920 has several advantages for lab experiments. It is a synthetic compound that is readily available and easy to purify. It exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, BHT-920 also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It may also have potential side effects that need to be further studied.
Orientations Futures
There are several future directions for the study of BHT-920. It can be further studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It can also be studied for its potential use as a food additive and preservative. Further studies can be conducted to determine the optimal dosage and administration of BHT-920. The potential side effects of BHT-920 also need to be further studied.
Méthodes De Synthèse
BHT-920 is synthesized by reacting 3-methoxyphenol with 4-tert-butylphenol in the presence of potassium carbonate and 2-chloroethyl ether. The reaction is carried out at a temperature of 120°C under an inert atmosphere for 4-6 hours. The resulting product is then purified by column chromatography to obtain pure BHT-920.
Applications De Recherche Scientifique
BHT-920 has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. BHT-920 has also been studied for its potential use as a food additive and preservative due to its antioxidant properties.
Propriétés
IUPAC Name |
1-tert-butyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19(2,3)15-8-10-16(11-9-15)21-12-13-22-18-7-5-6-17(14-18)20-4/h5-11,14H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCGWODOVGRZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0088897.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)
![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)


![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)


![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
